![molecular formula C16H8F3N3O2S B5560710 4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)

4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

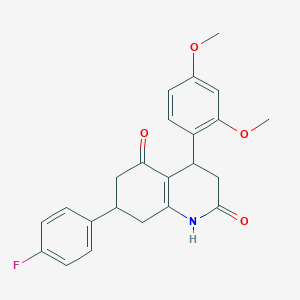

This compound is a heterocyclic compound containing a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core structure. This core is substituted at various positions with a hydroxy group, a phenyl group, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic core, followed by various substitution reactions to introduce the hydroxy, phenyl, and trifluoromethyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2(1H)-one core, with the aforementioned substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As a heterocyclic compound, this molecule could participate in a variety of chemical reactions. The reactivity would be influenced by the electron-rich nature of the heterocyclic core, as well as the electronic and steric properties of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a hydroxy group could enhance its solubility in polar solvents, while the phenyl and trifluoromethyl groups could increase its lipophilicity .Scientific Research Applications

Cancer Treatment and CDK2 Inhibition

The compound exhibits promising potential as a novel CDK2 inhibitor, making it an appealing target for cancer treatment. CDK2 inhibition selectively targets tumor cells. Researchers have designed and synthesized small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of this compound. These molecules significantly inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 demonstrate superior cytotoxic activities against these cell lines .

Molecular Modeling and Docking Studies

Molecular docking simulations confirm that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction contributes to its inhibitory activity against CDK2/cyclin A2. In silico ADMET studies and drug-likeness assessments indicate suitable pharmacokinetic properties, supporting its potential as an antitumor agent .

Anti-Tumor Activity and Cell Cycle Alteration

Compound 14, in particular, displays potent dual activity against cancer cell lines and CDK2. It induces apoptosis within HCT cells and significantly alters cell cycle progression. These findings suggest its potential as a therapeutic agent for cancer treatment .

Other Potential Applications

While the primary focus is on cancer treatment, further investigations may explore additional applications, such as anti-inflammatory effects, metabolic pathways, or other disease-related pathways. However, more research is needed to uncover these aspects fully.

Mechanism of Action

Mode of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These compounds often work by interacting with various cellular targets, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .

Result of Action

Compounds with similar structures have been found to have a variety of effects, including antitumor and antibacterial activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

11-phenyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O2S/c17-16(18,19)8-6-9(7-4-2-1-3-5-7)20-14-10(8)11-12(25-14)13(23)22-15(24)21-11/h1-6H,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNVTEFIZYIYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)

![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)

![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)

![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)